Aminopeptidase

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus (N-terminus) of proteins or peptides. These enzymes are widely distributed throughout the animal and plant kingdoms and are found in many subcellular organelles, in cytosol, and as membrane components . Aminopeptidases play essential roles in various biological processes, including protein maturation, hormone level regulation, and cell-cycle control .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopeptidases can be synthesized using recombinant DNA technology. The gene encoding the aminopeptidase is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism expresses the enzyme, which can be purified using techniques such as affinity chromatography .

Industrial Production Methods

Industrial production of aminopeptidases often involves large-scale fermentation processes. The host organisms are cultured in bioreactors under controlled conditions to maximize enzyme yield. After fermentation, the cells are harvested, and the enzyme is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Aminopeptidases primarily catalyze hydrolysis reactions, where they cleave the peptide bond at the N-terminus of proteins or peptides to release free amino acids . These enzymes can also participate in other types of reactions, such as oxidation and reduction, depending on the specific aminopeptidase and its cofactors .

Common Reagents and Conditions

Common reagents used in this compound reactions include metal ions such as zinc, which act as cofactors for many aminopeptidases . The reactions typically occur under physiological conditions, with optimal pH and temperature varying depending on the specific enzyme .

Major Products

The primary products of this compound-catalyzed reactions are free amino acids, which are released from the N-terminus of the substrate proteins or peptides .

Scientific Research Applications

Aminopeptidases have a wide range of scientific research applications:

Mechanism of Action

Aminopeptidases catalyze the cleavage of amino acids from the N-terminus of proteins or peptides through a hydrolysis reaction. The enzyme binds to the substrate, positioning the peptide bond in the active site. Metal ions, such as zinc, often play a crucial role in the catalytic mechanism by stabilizing the transition state and activating water molecules for nucleophilic attack . The cleavage of the peptide bond releases a free amino acid and a shortened peptide .

Comparison with Similar Compounds

Aminopeptidases belong to the broader class of proteases, which include other enzymes such as carboxypeptidases and endopeptidases. Unlike carboxypeptidases, which cleave amino acids from the C-terminus, aminopeptidases specifically target the N-terminus . Endopeptidases, on the other hand, cleave peptide bonds within the protein or peptide chain, rather than at the termini .

Similar Compounds

Carboxypeptidases: Enzymes that cleave amino acids from the C-terminus of proteins or peptides.

Endopeptidases: Enzymes that cleave peptide bonds within the protein or peptide chain.

Dipeptidyl peptidases: Enzymes that remove dipeptides from the N-terminus of polypeptide chains.

Aminopeptidases are unique in their ability to selectively cleave amino acids from the N-terminus, making them valuable tools in various scientific and industrial applications.

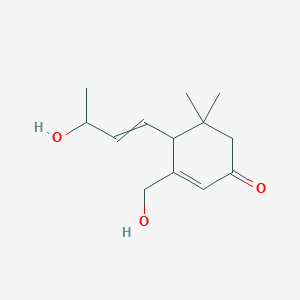

Properties

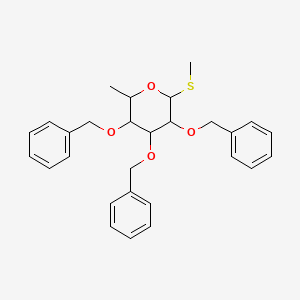

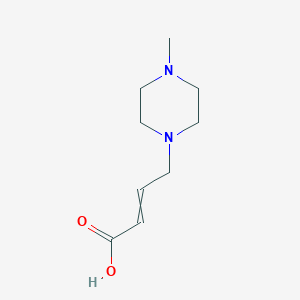

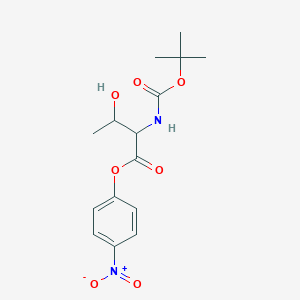

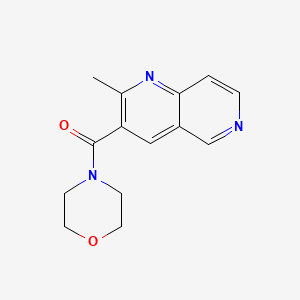

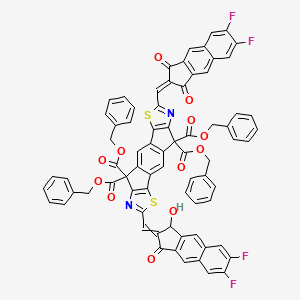

CAS No. |

9031-94-1 |

|---|---|

Molecular Formula |

C74H42F4N2O12S2 |

Molecular Weight |

1291.3 g/mol |

IUPAC Name |

tetrabenzyl 6-[(6,7-difluoro-1,3-dioxocyclopenta[b]naphthalen-2-ylidene)methyl]-15-[(6,7-difluoro-1-hydroxy-3-oxo-1H-cyclopenta[b]naphthalen-2-ylidene)methyl]-5,14-dithia-7,16-diazapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene-9,9,18,18-tetracarboxylate |

InChI |

InChI=1S/C74H42F4N2O12S2/c75-55-25-41-21-45-46(22-42(41)26-56(55)76)62(82)51(61(45)81)31-59-79-67-65(93-59)49-30-54-50(29-53(49)73(67,69(85)89-33-37-13-5-1-6-14-37)70(86)90-34-38-15-7-2-8-16-38)66-68(74(54,71(87)91-35-39-17-9-3-10-18-39)72(88)92-36-40-19-11-4-12-20-40)80-60(94-66)32-52-63(83)47-23-43-27-57(77)58(78)28-44(43)24-48(47)64(52)84/h1-32,61,81H,33-36H2 |

InChI Key |

XSAWDVWPTLJVKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C2N=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(C9=C4SC(=N9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B13392132.png)

![Uridine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B13392149.png)

![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B13392167.png)

![1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392184.png)